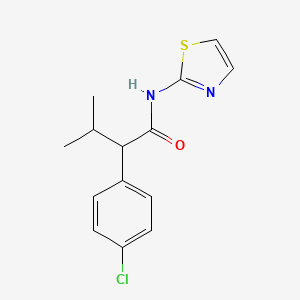![molecular formula C18H10ClF3N4OS B1662433 4-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2-(trifluoromethyl)quinazoline CAS No. 920882-18-4](/img/structure/B1662433.png)
4-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2-(trifluoromethyl)quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2-(trifluoromethyl)quinazoline is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as TQ-quinazoline and has been shown to have a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
4-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2-(trifluoromethyl)quinazoline, due to its structural components, falls within the broader class of quinazoline and oxadiazole derivatives. These compounds have been extensively studied for their diverse potential applications in medicinal chemistry.
Research Insights
Quinazoline Derivatives in Medicinal Chemistry : Quinazoline derivatives have a wide range of biological properties, including anticancer, antibacterial, anti-inflammatory, and antimalarial activities. Their ability to inhibit EGFR and other therapeutic protein targets makes them significant in cancer treatment research (Ravez, Castillo-Aguilera, Depreux, & Goossens, 2015).
1,3,4-Oxadiazole Derivatives in Medicinal Applications : 1,3,4-Oxadiazole derivatives exhibit a range of biological activities, including antibacterial, anti-inflammatory, antituberculous, antifungal, anti-diabetic, and anticancer effects. These properties are attributed to their effective binding with different enzymes and receptors in biological systems (Verma, Khan, Akhtar, Alam, Akhter, & Shaquiquzzaman, 2019).
Synthesis and Biological Evaluation of Oxadiazole Derivatives : Studies have focused on synthesizing various oxadiazole derivatives and evaluating their antibacterial and anti-enzymatic potential, revealing significant bioactivity and moderate toxicity, which is crucial for potential medicinal applications (Siddiqui, Abbasi, Aziz‐ur‐Rehman, Irshad, Shahzad, Ashraf, Ahmad, Lodhi, Ismail, & Akhtar, 2014).
Antimicrobial Activities of Quinazoline-Oxadiazole Conjugates : Quinazoline linked to oxadiazole structures have been synthesized and exhibited promising antibacterial activities against various bacterial strains, highlighting their potential in developing new antimicrobial agents (Desai, Shihory, Khasiya, Pandit, & Khedkar, 2021).
Eigenschaften
CAS-Nummer |
920882-18-4 |
|---|---|
Produktname |
4-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2-(trifluoromethyl)quinazoline |
Molekularformel |
C18H10ClF3N4OS |
Molekulargewicht |
422.8 g/mol |
IUPAC-Name |
3-(2-chlorophenyl)-5-[[2-(trifluoromethyl)quinazolin-4-yl]sulfanylmethyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H10ClF3N4OS/c19-12-7-3-1-5-10(12)15-24-14(27-26-15)9-28-16-11-6-2-4-8-13(11)23-17(25-16)18(20,21)22/h1-8H,9H2 |
InChI-Schlüssel |
CRGZGMPGIYRGFN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)SCC3=NC(=NO3)C4=CC=CC=C4Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)SCC3=NC(=NO3)C4=CC=CC=C4Cl |
Synonyme |
T138; 4-[[[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]thio]-2-(trifluoromethyl)-quinazoline |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-hydroxypropyl)-5-methyl-1-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]pyrazole-4-carboxamide](/img/structure/B1662354.png)
![4-naphthalen-1-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B1662355.png)
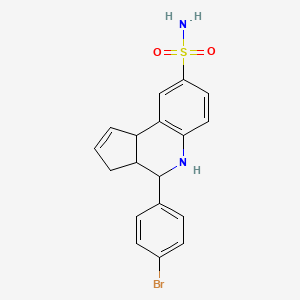
![N'-(2-{4-[bis-(4-chlorophenyl)methyl]piperazin-1-ylmethyl}quinazolin-4-yl)-N,N-dimethylpropane-1,3-diamine](/img/structure/B1662357.png)
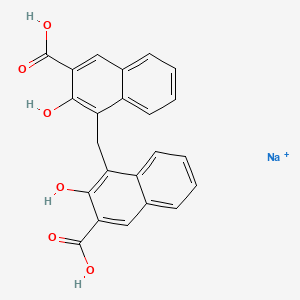
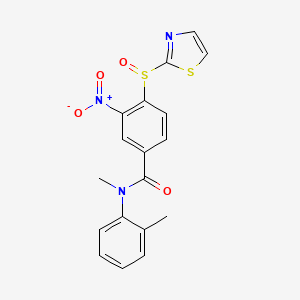
![[2-(2,4-Dichloro-phenyl)-6-fluoro-2-(4-fluoro-phenyl)-benzo[1,3]dioxol-5-yl]-morpholin-4-yl-methanone](/img/structure/B1662361.png)
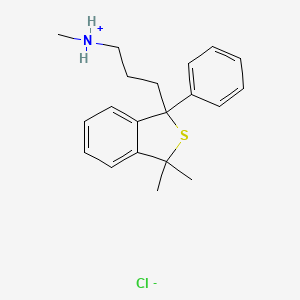
![Acetamide, N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[6-(4-methoxy-1-piperidinyl)-2-pyridinyl]-4-pyrimidinyl]-](/img/structure/B1662364.png)
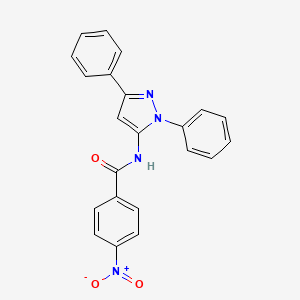
![N-1-[(3-4(-Ethoxyphenyl)-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(3-pyridinylmethyl)-4-(trifluoromethoxy)benzeneacetamide](/img/structure/B1662368.png)
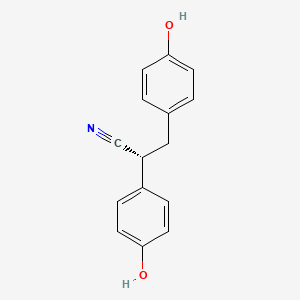
![N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B1662371.png)
